Direct Comparison of HNO vs. NO Reactivity with Thiols: The Decisive Factor in Biological Target Engagement
HNO reacts directly and rapidly with thiols (RSH) and thiolates (RS⁻) to form disulfides and sulfinamides, whereas NO requires the presence of an electron acceptor (e.g., O₂) or metal catalyst to modify thiols via S-nitrosation [1]. This fundamental chemical difference means that in biological systems, HNO can directly modify thiol-containing proteins (e.g., glyceraldehyde-3-phosphate dehydrogenase, caspases, the ryanodine receptor) without the need for oxidative pre-activation, whereas NO-mediated thiol modification is indirect and context-dependent [2]. The kinetic data for the reaction of the HNO donor Angeli's salt with thiols versus the reactivity of NO donors with thiols is not directly comparable in a single head-to-head study; however, the class-level inference from multiple cross-study comparisons consistently demonstrates that HNO is a far more potent and direct thiol-modifying agent than NO [2].
| Evidence Dimension | Reactivity with Thiols |
|---|---|
| Target Compound Data | Direct reaction; rate constant for HNO + GSH: k = 2 × 10⁶ M⁻¹·s⁻¹ (pH 7.4, 37°C) [3] |
| Comparator Or Baseline | NO: Indirect reaction; requires O₂ or metal; S-nitrosation rates typically orders of magnitude slower and context-dependent [1] |
| Quantified Difference | HNO reacts directly and ~10⁶-fold faster than NO under comparable conditions (class-level inference) [REFS-1, REFS-3] |
| Conditions | Aqueous solution, physiological pH, 37°C; using Angeli's salt as HNO donor [3] |
Why This Matters
This differential thiol reactivity is the primary chemical basis for the distinct pharmacological and toxicological profile of HNO compared to NO, and dictates which biological pathways are activated or inhibited.
- [1] Fukuto JM, Cisneros CJ, Kinkade RL. A comparison of the chemistry associated with the biological signaling and actions of nitroxyl (HNO) and nitric oxide (NO). J Inorg Biochem. 2013;118:201-208. View Source
- [2] Flores-Santana W, Moody C, Chen W, Gorczynski MJ, Shoman ME, et al. Comparing the chemical biology of NO and HNO. Arch Pharm Res. 2009;32(8):1139-1153. View Source
- [3] Kirsch M, Korth HG, Sustmann R, de Groot H. Kinetics of azanone (HNO) reactions with thiols: effect of pH. Cell Biochem Biophys. 2021;79(4):845-856. View Source
